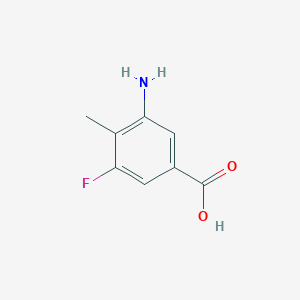

3-Amino-5-fluoro-4-methylbenzoic acid

Description

BenchChem offers high-quality 3-Amino-5-fluoro-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-fluoro-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSFFMYPNCKQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612130 | |

| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-75-4 | |

| Record name | 3-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 3-Amino-5-fluoro-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-amino-5-fluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document details the expected spectroscopic data based on analogous compounds, outlines detailed experimental protocols for structural analysis, and proposes a viable synthetic pathway.

Chemical Structure and Properties

3-Amino-5-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with an amino group, a fluorine atom, a methyl group, and a carboxylic acid group.

Chemical Structure:

Table 1: Physicochemical Properties of 3-Amino-5-fluoro-4-methylbenzoic acid

| Property | Value | Reference |

| CAS Number | 103877-75-4 | N/A |

| Molecular Formula | C₈H₈FNO₂ | N/A |

| Molecular Weight | 169.15 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | N/A |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for 3-Amino-5-fluoro-4-methylbenzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | s | 3H | -CH₃ |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~7.0-7.5 | d | 1H | Ar-H |

| ~7.5-8.0 | d | 1H | Ar-H |

| ~12.0-13.0 | br s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data for 3-Amino-5-fluoro-4-methylbenzoic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₃ |

| ~110-120 (d, J ≈ 20-30 Hz) | C-F |

| ~115-125 | Ar-C |

| ~120-130 | Ar-C |

| ~130-140 | Ar-C-COOH |

| ~140-150 (d, J ≈ 10-15 Hz) | Ar-C-F |

| ~150-160 | Ar-C-NH₂ |

| ~165-175 | -COOH |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectral Data for 3-Amino-5-fluoro-4-methylbenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amino group) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amino group) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for 3-Amino-5-fluoro-4-methylbenzoic acid

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular ion) |

| 152 | [M - NH₂]⁺ |

| 124 | [M - COOH]⁺ |

| 109 | [M - COOH - CH₃]⁺ |

Experimental Protocols

Synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid

A plausible synthetic route for 3-Amino-5-fluoro-4-methylbenzoic acid starts from 4-methyl-3-nitrobenzoic acid.

Workflow for the Synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid

Caption: Proposed synthetic pathway for 3-Amino-5-fluoro-4-methylbenzoic acid.

Protocol:

-

Diazotization of 3-amino-4-methylbenzoic acid: Dissolve 3-amino-4-methylbenzoic acid in a suitable acidic solution (e.g., HCl/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Fluorination (Balz-Schiemann Reaction): To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄). The corresponding diazonium tetrafluoroborate salt will precipitate.

-

Thermal Decomposition: Isolate the diazonium tetrafluoroborate salt by filtration and dry it carefully. Gently heat the salt to induce thermal decomposition, which will yield 5-fluoro-4-methyl-3-nitrobenzoic acid.

-

Reduction of the Nitro Group: The nitro group of 5-fluoro-4-methyl-3-nitrobenzoic acid can be reduced to an amino group using standard reducing agents such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Purification: The final product, 3-Amino-5-fluoro-4-methylbenzoic acid, can be purified by recrystallization from a suitable solvent system.

Spectroscopic Analysis Protocols

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled experiment

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra using the residual solvent peak.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and using an appropriate ionization technique.

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Potential Signaling Pathways and Biological Activity

Substituted benzoic acid derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets. The presence of amino, fluoro, and methyl groups on the benzoic acid scaffold suggests potential for various pharmacological activities.

Logical Relationship of Potential Biological Activity

Caption: Potential biological activities stemming from molecular interactions.

Further research would be required to elucidate the specific biological targets and signaling pathways modulated by 3-Amino-5-fluoro-4-methylbenzoic acid. Initial screening could involve assays for antimicrobial, anti-inflammatory, and anticancer activities, which are common for this class of compounds.

Conclusion

This technical guide provides a foundational framework for the synthesis and complete structure elucidation of 3-Amino-5-fluoro-4-methylbenzoic acid. The predicted spectroscopic data, detailed experimental protocols, and proposed synthetic route offer a robust starting point for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable further investigation into its potential as a valuable building block for novel therapeutic agents.

A Technical Guide to 3-Amino-5-fluoro-4-methylbenzoic Acid for Researchers

This document provides a comprehensive overview of the chemical properties of 3-Amino-5-fluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics and a representative synthetic pathway.

Core Molecular Data

The fundamental molecular and physical properties of 3-Amino-5-fluoro-4-methylbenzoic acid are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.16 g/mol [1] |

| CAS Number | 103877-75-4[1] |

Representative Synthetic Pathway

The synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid can be achieved through a two-step process commencing with the commercially available precursor, 3-fluoro-4-methylbenzoic acid. The logical synthetic route involves an initial nitration step to introduce a nitro group at the 5-position, followed by the reduction of this nitro group to the desired amino group.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid. These protocols are based on established methods for the nitration of benzoic acid derivatives and the reduction of aromatic nitro compounds.

Step 1: Nitration of 3-Fluoro-4-methylbenzoic Acid

This procedure describes the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring.

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask, dissolve the starting material, 3-fluoro-4-methylbenzoic acid, in concentrated sulfuric acid. This mixture should be cooled in an ice-water bath to maintain a temperature at or below 0°C.[2]

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while ensuring this mixture is also kept cold in an ice-water bath.[2]

-

Slowly add the cold nitrating mixture to the solution of the benzoic acid derivative, maintaining the reaction temperature below 5°C.[2]

-

After the addition is complete, allow the reaction to proceed for an additional 10-15 minutes in the ice bath with occasional stirring.[2]

-

Pour the reaction mixture over a slurry of ice and water to precipitate the product.[2]

-

Collect the solid product, 3-fluoro-4-methyl-5-nitrobenzoic acid, by vacuum filtration and wash it thoroughly with cold water.[2]

Step 2: Reduction of 3-Fluoro-4-methyl-5-nitrobenzoic Acid

This procedure details the reduction of the nitro group to an amino group.

Materials:

-

3-Fluoro-4-methyl-5-nitrobenzoic acid

-

Zinc (Zn) or Magnesium (Mg) powder

-

Hydrazine hydrate

-

Glyoxylic acid

-

Solvent (e.g., Chloroform or Diethyl ether)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare hydrazine glyoxylate by neutralizing equivalent moles of hydrazine hydrate with glyoxylic acid.

-

Create a suspension of the nitro compound (3-fluoro-4-methyl-5-nitrobenzoic acid) and either zinc or magnesium powder in a suitable solvent.

-

Add the prepared hydrazine glyoxylate solution to the suspension and stir at room temperature.

-

Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the catalyst.

-

Extract the residue with a suitable organic solvent such as chloroform or diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the final product, 3-Amino-5-fluoro-4-methylbenzoic acid.

References

Spectroscopic Analysis of 3-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural features, including an aminobenzoic acid core functionalized with both a fluorine atom and a methyl group, make it a potential building block for the synthesis of novel pharmaceutical compounds. The precise arrangement of these substituents can significantly influence the molecule's physicochemical properties, reactivity, and biological activity.

A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structure of 3-Amino-5-fluoro-4-methylbenzoic acid. This technical guide addresses the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, a comprehensive search of publicly available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data specifically for 3-Amino-5-fluoro-4-methylbenzoic acid.

Therefore, this guide will present the expected spectroscopic characteristics based on the analysis of structurally similar compounds. While this provides a strong theoretical framework, it is crucial to note that experimental verification is essential. Researchers who synthesize or acquire this compound are strongly encouraged to perform their own spectroscopic analysis to obtain definitive data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as 3-Amino-5-fluoro-4-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. This method requires minimal sample preparation.

-

KBr Pellet Method: A few milligrams of the sample are finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum of the pellet is then recorded.

Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.

-

Electrospray Ionization (ESI)-MS: The sample is dissolved in a suitable solvent and infused into the mass spectrometer through a charged capillary. This soft ionization technique is useful for determining the molecular weight of the compound with minimal fragmentation.

Predicted Spectroscopic Data

Due to the absence of experimentally verified spectra for 3-Amino-5-fluoro-4-methylbenzoic acid in the available literature, the following tables present predicted data based on the analysis of closely related analogs such as 3-amino-4-methylbenzoic acid and 3-fluoro-4-methylbenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for 3-Amino-5-fluoro-4-methylbenzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.5 - 7.7 | d | 1H | H-6 (aromatic) | Expected to be a doublet due to coupling with the fluorine atom. |

| ~7.2 - 7.4 | d | 1H | H-2 (aromatic) | Expected to be a doublet due to coupling with the fluorine atom. |

| ~5.0 - 6.0 | br s | 2H | -NH₂ | The chemical shift can be variable and the peak may be broad. |

| ~2.2 - 2.4 | s | 3H | -CH₃ | A singlet peak is expected for the methyl group. |

| ~12.0 - 13.0 | br s | 1H | -COOH | The carboxylic acid proton is typically broad and its chemical shift is highly dependent on solvent. |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Amino-5-fluoro-4-methylbenzoic acid

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~167 - 170 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~155 - 160 (d) | C-5 (C-F) | A doublet is expected due to one-bond coupling with the fluorine atom. |

| ~145 - 150 | C-3 (C-NH₂) | |

| ~130 - 135 (d) | C-1 | A small doublet may be observed due to three-bond C-F coupling. |

| ~120 - 125 (d) | C-4 (C-CH₃) | A small doublet may be observed due to two-bond C-F coupling. |

| ~115 - 120 (d) | C-6 | A doublet is expected due to two-bond C-F coupling. |

| ~110 - 115 (d) | C-2 | A doublet is expected due to two-bond C-F coupling. |

| ~15 - 20 | -CH₃ | Methyl carbon. A small doublet may be observed due to three-bond C-F coupling. |

Table 3: Predicted IR and Mass Spectrometry Data for 3-Amino-5-fluoro-4-methylbenzoic acid

| Spectroscopic Technique | Characteristic Peaks / Values |

| IR Spectroscopy | ~3400-3200 cm⁻¹: N-H stretching (amino group)~3300-2500 cm⁻¹: O-H stretching (carboxylic acid)~1700-1680 cm⁻¹: C=O stretching (carboxylic acid)~1620-1580 cm⁻¹: N-H bending and C=C aromatic stretching~1300-1200 cm⁻¹: C-N stretching~1100-1000 cm⁻¹: C-F stretching |

| Mass Spectrometry | Expected Molecular Ion (M⁺) Peak (for C₈H₈FNO₂): m/z = 169.05Key Fragmentation Peaks: Loss of -OH (m/z = 152), loss of -COOH (m/z = 124) |

Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized or procured sample of 3-Amino-5-fluoro-4-methylbenzoic acid is outlined below.

Caption: General workflow for spectroscopic analysis.

Conclusion and Recommendations

It is imperative for scientists working with this compound to perform their own detailed spectroscopic analyses to confirm its identity and purity. The experimental protocols outlined herein provide a standard methodology for achieving this. The resulting data will be invaluable for quality control, reaction monitoring, and the interpretation of its role in further chemical synthesis and biological studies. For professionals in drug development, obtaining definitive spectroscopic data is a critical step in establishing the chemical integrity of any potential drug candidate or intermediate.

The Biological Frontier of Fluorinated Benzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, profoundly influence the pharmacokinetic and pharmacodynamic profiles of these derivatives. This technical guide provides a comprehensive overview of the diverse biological activities of fluorinated benzoic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

Fluorinated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development in various disease areas.

Anti-inflammatory Activity

A significant application of fluorinated benzoic acids lies in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and swelling.[1][2] Notably, selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Some fluorinated benzoic acid derivatives, particularly N-arylanthranilic acids (fenamates), also exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.[1] Inhibition of this pathway can prevent the transcription of cytokines, chemokines, and adhesion molecules, thereby dampening the inflammatory response.[1]

Anticancer Activity

Certain fluorinated benzoic acid derivatives have shown potent anticancer activity by inducing apoptosis, or programmed cell death.[3] This is often mediated through the intrinsic mitochondrial pathway, which involves the activation of a cascade of caspase enzymes.[3] The process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to create the apoptosome. This complex activates the initiator caspase-9, which in turn activates the executioner caspases-3 and -7, ultimately leading to cell death.[3]

Antimicrobial Activity

The antibacterial potential of fluorinated benzoic acid derivatives has been explored, with some compounds exhibiting significant activity against a range of bacterial strains.[4][5] The introduction of fluorine can enhance the antimicrobial properties of the parent compounds. For instance, pyrazole derivatives of 4-fluorobenzoic acid have shown notable antibacterial efficacy, particularly against Gram-positive bacteria.[4] The mechanism of action for some of these derivatives involves the inhibition of essential bacterial pathways, such as fatty acid biosynthesis.[6]

Enzyme Inhibition

Beyond COX enzymes, fluorinated benzoic acid derivatives have been investigated as inhibitors of other enzymes implicated in various diseases.[7] For example, derivatives have been designed to target acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[8] The high electronegativity of fluorine can lead to favorable interactions within the active sites of target enzymes, enhancing binding affinity and inhibitory potency.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of fluorinated benzoic acid derivatives, providing a basis for structure-activity relationship (SAR) analysis and comparison.

Table 1: Anti-inflammatory Activity of Fluorinated Benzoic Acid Derivatives (COX Inhibition)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (contains CF3 group) | 15 | 0.04 | 375 | [2] |

| Mofezolac (contains F group) | 0.89 | 0.04 | 22.25 | [10] |

| 2-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acetamide | >100 | 0.25 | >400 | [2] |

| 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 9 (nM) | 6300 (nM) | 0.0014 | [11] |

Table 2: Anticancer Activity of Fluorinated Benzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dichlorophenyl-chlorobenzothiazole derivative of 4-fluorobenzoic acid | HOP-92 (Non-small cell lung) | 0.0718 | [9] |

| Fluorinated benzofuran derivative 1 | HCT116 (Colorectal) | 19.5 | [12] |

| Fluorinated benzofuran derivative 2 | HCT116 (Colorectal) | 24.8 | [12] |

| Indole-2-carboxylic acid derivative | A549 (Lung) | 0.8 | [12] |

Table 3: Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-bromo and 3-methyl substituted pyrazole derivative | Bacillus subtilis ATCC 6623 | 1 | [4] |

| 3,4-Dichloro substituted pyrazole derivative | Staphylococcus aureus ATCC 33591 | 0.5 | [4] |

| 3,5-dichloro-4-fluoro substituted pyrazole derivative | Staphylococcus aureus ATCC 33591 | 0.5 | [4] |

| 2-(m-fluorophenyl)-benzimidazole derivative | Bacillus subtilis | 7.81 | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental methodologies is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for hit validation.

Caption: Cyclooxygenase (COX) Signaling Pathway.

Caption: NF-κB Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iomcworld.com [iomcworld.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

Unraveling the Profile of 3-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoro-4-methylbenzoic acid, identified by the CAS number 103877-75-4, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group, a fluorine atom, and a methyl group on a benzoic acid core, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a consolidated overview of the available information regarding this compound, focusing on its properties and potential synthetic pathways. Due to the limited availability of dedicated research on this specific molecule, this paper also draws upon established synthetic methodologies for structurally related compounds to propose a logical workflow for its preparation.

Physicochemical Properties

The fundamental properties of 3-Amino-5-fluoro-4-methylbenzoic acid are summarized below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental characterization is not widely published.

| Property | Value | Source |

| CAS Number | 103877-75-4 | [1][2][3] |

| Molecular Formula | C₈H₈FNO₂ | [4] |

| Molecular Weight | 169.15 g/mol | [4] |

| Purity | Typically ≥95% or ≥98% | Commercial Suppliers |

| Calculated Density | 1.356 ± 0.06 g/cm³ (20 °C) | [1] |

| Calculated Solubility | Slightly soluble (1 g/L at 25 °C) | [1] |

Note: Density and solubility are calculated values and may differ from experimentally determined values.

Hypothetical Synthetic Pathway

The following diagram illustrates a potential synthetic workflow:

Caption: A potential synthetic pathway for 3-Amino-5-fluoro-4-methylbenzoic acid.

Proposed Experimental Protocols

The following are generalized, hypothetical experimental protocols for the key steps outlined in the synthetic workflow. These protocols are based on standard procedures for similar transformations and would require optimization and validation for the specific synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid.

Step 1: Nitration of 3-Fluoro-4-methylbenzoic acid

Objective: To introduce a nitro group onto the aromatic ring of 3-Fluoro-4-methylbenzoic acid.

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-Fluoro-4-methylbenzoic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

The precipitated solid, 3-Fluoro-4-methyl-5-nitrobenzoic acid, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 3-Fluoro-4-methyl-5-nitrobenzoic acid

Objective: To reduce the nitro group of 3-Fluoro-4-methyl-5-nitrobenzoic acid to an amino group, yielding the target compound.

Procedure:

-

Dissolve 3-Fluoro-4-methyl-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Add a catalytic amount of palladium on activated carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas to a specified pressure.

-

Stir the mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-Amino-5-fluoro-4-methylbenzoic acid.

-

The crude product may be further purified by recrystallization from an appropriate solvent system.

Conclusion and Future Directions

Future research efforts should focus on the experimental validation of the proposed synthetic route, including optimization of reaction conditions and thorough characterization of the final product and intermediates using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. Furthermore, exploration of the reactivity of 3-Amino-5-fluoro-4-methylbenzoic acid and its potential applications in the development of novel bioactive compounds would be a valuable contribution to the field of medicinal chemistry. The lack of extensive literature on this compound highlights an opportunity for new research and discovery.

References

- 1. 3-AMINO-5-FLUORO-4-METHYLBENZOIC ACID | 103877-75-4 [amp.chemicalbook.com]

- 2. 3-Amino-5-fluoro-4-methylbenzoic acid ,103877-75-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. 103877-75-4,3-amino-5-fluoro-4-methylbenzoic acid_CoreSyn [coresyn.com]

- 4. 103877-75-4 | 3-Amino-5-fluoro-4-methylbenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

Potential Research Areas for 3-Amino-5-fluoro-4-methylbenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-fluoro-4-methylbenzoic acid is a sparsely explored fluorinated aromatic compound with significant potential as a scaffold in medicinal chemistry. While direct research on this specific molecule is limited, its structural features—a substituted aminobenzoic acid core—are prevalent in a multitude of bioactive compounds. This technical guide outlines promising research avenues for 3-Amino-5-fluoro-4-methylbenzoic acid, focusing on its potential as a precursor for novel kinase inhibitors and anti-inflammatory agents. Drawing parallels from structurally analogous compounds, this document provides hypothetical synthetic routes, detailed experimental protocols for biological evaluation, and frameworks for data analysis and visualization to stimulate further investigation into this promising chemical entity.

Introduction: The Potential of Fluorinated Aminobenzoic Acids

Fluorine-containing organic molecules have become integral to modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of therapeutic agents. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties. Aminobenzoic acids, particularly substituted ones, serve as versatile building blocks in the synthesis of a wide range of pharmaceuticals. The convergence of these two features in 3-Amino-5-fluoro-4-methylbenzoic acid suggests its potential as a valuable starting material for the development of novel therapeutics.

Based on the known biological activities of structurally similar compounds, two primary areas of research are proposed for derivatives of 3-Amino-5-fluoro-4-methylbenzoic acid:

-

Kinase Inhibition: The aminobenzoic acid scaffold is a common feature in numerous kinase inhibitors, where it can act as a hinge-binding motif or a scaffold for further functionalization to target specific kinases.

-

Anti-inflammatory Activity: Substituted anthranilic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.

This guide will delve into the specifics of exploring these two promising research directions.

Synthetic Strategies

Proposed Synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid

A potential multi-step synthesis starting from a commercially available substituted toluene is outlined below.

Caption: A potential synthetic pathway for 3-Amino-5-fluoro-4-methylbenzoic acid.

General Experimental Protocol: Synthesis of a Polysubstituted Aniline

This protocol provides a general method for the nitration and subsequent reduction of a substituted toluene, which are key steps in the proposed synthesis.

Step 1: Nitration of a Substituted Toluene

-

To a stirred solution of the starting toluene derivative (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the nitrated intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitrated compound (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the corresponding aniline.

Diversification of the Scaffold

The core structure of 3-Amino-5-fluoro-4-methylbenzoic acid offers two primary points for diversification to create a library of derivatives for structure-activity relationship (SAR) studies: the amino group and the carboxylic acid group.

Caption: Key diversification points of the 3-Amino-5-fluoro-4-methylbenzoic acid scaffold.

Protocol: Amide Bond Formation

-

To a solution of 3-Amino-5-fluoro-4-methylbenzoic acid (1.0 eq) and a desired amine (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).[1]

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Upon completion, dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.[1]

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]

Protocol: Buchwald-Hartwig Amination

-

In a glovebox, combine the (protected) 3-Amino-5-fluoro-4-methylbenzoic acid (as an aryl halide derivative) (1.0 eq), an aryl amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).[2]

-

Add an anhydrous solvent (e.g., toluene) and heat the reaction mixture to 80-100 °C for 4-12 hours.[2]

-

After cooling, partition the mixture between an organic solvent and water.

-

Isolate and purify the product via column chromatography.

Potential Research Area 1: Kinase Inhibition

The structural motif of an amino group and a carboxylic acid on an aromatic ring is a common feature in many kinase inhibitors. These groups can form key hydrogen bond interactions with the hinge region of the kinase active site.

Rationale and Target Selection

Derivatives of 3-Amino-5-fluoro-4-methylbenzoic acid could be designed to target a variety of kinases implicated in diseases such as cancer and inflammatory disorders. The substitution pattern on the aromatic ring can be further modified to enhance potency and selectivity for specific kinase targets.

Signaling Pathway

Caption: General kinase signaling pathway and the point of inhibition.

Experimental Protocol: Cellular Kinase Phosphorylation Assay

This protocol describes a general method to assess the ability of a test compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.[3]

-

Cell Seeding: Plate a cell line known to express the target kinase in a 96-well plate and incubate overnight.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of the 3-Amino-5-fluoro-4-methylbenzoic acid derivatives for a predetermined time (e.g., 1-2 hours).

-

Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer.[3]

-

ELISA:

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the kinase substrate.

-

Incubate to allow the substrate to bind.

-

Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

-

Add an HRP-conjugated secondary antibody, followed by a TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm.[3]

-

-

Data Analysis: Calculate the percent inhibition of substrate phosphorylation for each compound concentration and determine the IC50 value.

Data Presentation

| Compound ID | Target Kinase | Cell Line | IC50 (µM) |

| Derivative 1 | Kinase X | Cell Line A | Value |

| Derivative 2 | Kinase X | Cell Line A | Value |

| ... | ... | ... | ... |

| Staurosporine (Control) | Pan-Kinase | Cell Line A | Value |

Potential Research Area 2: Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid. The structural similarity of 3-Amino-5-fluoro-4-methylbenzoic acid to this class of compounds suggests its potential as a scaffold for novel anti-inflammatory agents.

Rationale and Target Selection

Chronic inflammation is a hallmark of many diseases. A key signaling pathway involved in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines. Derivatives of 3-Amino-5-fluoro-4-methylbenzoic acid could be evaluated for their ability to modulate this pathway.

Signaling Pathway

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

-

Cell Transfection and Seeding: Co-transfect a suitable cell line (e.g., HEK293) with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid. Seed the transfected cells in a 96-well plate.[4]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[4]

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[4]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Experimental Protocol: Cytokine Release Assay

This protocol measures the effect of the test compounds on the production of pro-inflammatory cytokines.[5]

-

Cell Seeding: Plate immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.

-

Supernatant Collection: After 18-24 hours, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

-

Data Analysis: Determine the IC50 values for the inhibition of cytokine release.

Data Presentation

| Compound ID | NF-κB Inhibition IC50 (µM) | TNF-α Release Inhibition IC50 (µM) | IL-6 Release Inhibition IC50 (µM) |

| Derivative 1 | Value | Value | Value |

| Derivative 2 | Value | Value | Value |

| ... | ... | ... | ... |

| Dexamethasone (Control) | Value | Value | Value |

Conclusion

3-Amino-5-fluoro-4-methylbenzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, particularly kinase inhibitors and anti-inflammatory compounds, provides a strong rationale for its investigation. The synthetic strategies and experimental protocols outlined in this technical guide offer a clear roadmap for researchers to begin exploring the potential of this compound and its derivatives. Through systematic synthesis and biological evaluation, 3-Amino-5-fluoro-4-methylbenzoic acid could become a valuable addition to the medicinal chemist's toolkit.

References

- 1. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]

The Pivotal Role of 3-Amino-5-fluoro-4-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoro-4-methylbenzoic acid, a fluorinated aromatic amino acid, has emerged as a significant building block in the landscape of medicinal chemistry. Its unique structural features—a reactive amino group, a carboxylic acid handle, and the strategic placement of fluorine and methyl substituents on the benzene ring—make it a versatile scaffold for the synthesis of complex and biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and, most importantly, the application of 3-Amino-5-fluoro-4-methylbenzoic acid in the development of novel therapeutics, with a particular focus on its role in the generation of kinase inhibitors for oncology.

Physicochemical Properties

3-Amino-5-fluoro-4-methylbenzoic acid is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 103877-75-4 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

Synthesis of 3-Amino-5-fluoro-4-methylbenzoic Acid

While a definitive, publicly available, step-by-step experimental protocol for the synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid is not extensively documented in readily accessible literature, its synthesis can be inferred from established organic chemistry principles and methodologies for analogous compounds. A plausible synthetic route would likely commence with a commercially available, appropriately substituted toluene or benzoic acid derivative. The key transformations would involve nitration, reduction of the nitro group to an amine, and potentially a halogenation or Sandmeyer reaction to introduce the fluorine atom. The methyl and carboxylic acid functionalities would either be present on the starting material or introduced through standard synthetic transformations.

A related synthetic methodology for a structurally similar compound, 3-amino-4-fluorobenzoic boric acid, involves a multi-step process starting from p-fluorobromobenzene. This process includes the formation of a Grignard reagent, reaction with trimethyl borate to yield p-fluorophenylboronic acid, followed by nitration and subsequent reduction of the nitro group. This suggests that a similar strategic approach of sequential functional group introduction and manipulation would be employed for the synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid.

Role in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom in 3-Amino-5-fluoro-4-methylbenzoic acid is therefore a key feature that makes it an attractive starting material for drug design. The amino and carboxylic acid groups provide convenient handles for derivatization, allowing for the construction of diverse chemical libraries for screening and optimization.

Application in the Synthesis of Kinase Inhibitors

A significant application of fluorinated benzoic acid derivatives, including the structural motif of 3-Amino-5-fluoro-4-methylbenzoic acid, is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

While specific examples detailing the direct use of 3-Amino-5-fluoro-4-methylbenzoic acid in the synthesis of named kinase inhibitors are not prevalent in public domain literature, the structural motif is present in patented compounds designed as kinase inhibitors. For instance, the general structure is found in compounds targeting Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling that is a validated target in various B-cell malignancies.

Experimental Protocols for Derivative Synthesis

The true utility of 3-Amino-5-fluoro-4-methylbenzoic acid lies in its role as a versatile intermediate. The following represents a generalized experimental protocol for the amide coupling of 3-Amino-5-fluoro-4-methylbenzoic acid with a hypothetical amine, a common step in the synthesis of more complex drug-like molecules.

General Protocol for Amide Bond Formation:

-

Activation of the Carboxylic Acid: To a solution of 3-Amino-5-fluoro-4-methylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane) is added a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) in the presence of a base like diisopropylethylamine (DIPEA) (2-3 equivalents). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: The desired amine (1-1.2 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide derivative.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of 3-Amino-5-fluoro-4-methylbenzoic acid provides a framework for understanding the structure-activity relationships of its derivatives.

-

3-Amino Group: This group often serves as a key interaction point with the biological target, forming hydrogen bonds or acting as a point of attachment for further chemical modifications to explore the surrounding binding pocket.

-

5-Fluoro Group: The fluorine atom can modulate the pKa of the amino group, influence the conformation of the molecule, and block potential sites of metabolism, thereby enhancing the pharmacokinetic properties of the final compound.

-

4-Methyl Group: The methyl group can provide beneficial steric interactions within the target's binding site and can also impact the overall lipophilicity of the molecule.

Signaling Pathways and Logical Relationships

The derivatives of 3-Amino-5-fluoro-4-methylbenzoic acid, particularly those designed as kinase inhibitors, are intended to modulate specific signaling pathways implicated in disease. For example, a BTK inhibitor would block the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK and its inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using 3-Amino-5-fluoro-4-methylbenzoic acid as a starting material would typically follow a multi-step synthetic workflow.

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 3-Amino-5-fluoro-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoro-4-methylbenzoic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and amino groups into aromatic scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity, while the amino group provides a key functional handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid, starting from commercially available 3-fluoro-4-methylbenzoic acid. The protocol is designed to be a reliable guide for researchers engaged in the synthesis of novel small molecules for pharmaceutical applications.[3]

Chemical Properties and Data

The following table summarizes the key quantitative data for the starting material, the synthesized intermediate, and the final product.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 171 - 175 | 350-28-7[4] | |

| 3-Fluoro-5-nitro-4-methylbenzoic acid | C₈H₆FNO₄ | 199.14 | Not available | Not available | |

| 3-Amino-5-fluoro-4-methylbenzoic acid | C₈H₈FNO₂ | 169.16 | Not available | 103877-75-4[5] |

Experimental Protocols

This synthesis is a two-step process involving the nitration of 3-fluoro-4-methylbenzoic acid, followed by the reduction of the resulting nitro-intermediate.

Step 1: Synthesis of 3-Fluoro-5-nitro-4-methylbenzoic acid

This procedure details the regioselective nitration of 3-fluoro-4-methylbenzoic acid. The directing effects of the activating methyl and fluoro groups, combined with the meta-directing carboxylic acid, favor the introduction of the nitro group at the C5 position.

Materials and Reagents:

-

3-Fluoro-4-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Deionized water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Hydrochloric Acid (HCl, 2M)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (50 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

-

Slowly add 3-fluoro-4-methylbenzoic acid (5.0 g, 32.4 mmol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (2.5 mL, ~60 mmol) to cold concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Add the prepared nitrating mixture dropwise to the solution of 3-fluoro-4-methylbenzoic acid using a dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A precipitate should form.

-

Allow the ice to melt, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

The crude product can be purified by recrystallization from an ethanol-water mixture to yield 3-fluoro-5-nitro-4-methylbenzoic acid.

Step 2: Synthesis of 3-Amino-5-fluoro-4-methylbenzoic acid

This procedure describes the reduction of the nitro group of the intermediate to an amine using tin(II) chloride.

Materials and Reagents:

-

3-Fluoro-5-nitro-4-methylbenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (5M)

-

Deionized water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL three-neck round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 3-fluoro-5-nitro-4-methylbenzoic acid (4.0 g, 20.1 mmol) in ethanol (100 mL).

-

To this suspension, add a solution of tin(II) chloride dihydrate (22.7 g, 100.5 mmol) in concentrated hydrochloric acid (40 mL).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 3-4 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by the dropwise addition of a 5M sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is then extracted with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude 3-Amino-5-fluoro-4-methylbenzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Visualizations

Synthesis Workflow

Caption: A two-step workflow for the synthesis of the target compound.

Role in Drug Discovery

Caption: Contribution of fluorinated intermediates to API properties.

References

Application Notes and Protocols: 3-Amino-5-fluoro-4-methylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoro-4-methylbenzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing fluorine atom, and a methyl group on the aromatic ring, provides a scaffold for the development of a diverse range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, making this building block particularly attractive for drug discovery programs.

These application notes provide an overview of the use of 3-amino-5-fluoro-4-methylbenzoic acid in the synthesis of potent kinase inhibitors, specifically focusing on Polo-like kinase 1 (PLK1), a key regulator of cell division and a validated target in oncology. Detailed experimental protocols for the synthesis of a representative PLK1 inhibitor are provided, along with a summary of structure-activity relationship (SAR) data to guide further optimization efforts.

Application: Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis.[3][4] Consequently, the development of small molecule inhibitors of PLK1 has emerged as a promising therapeutic strategy for cancer treatment.[5]

3-Amino-5-fluoro-4-methylbenzoic acid serves as a key scaffold for a novel series of potent PLK1 inhibitors. The amino group provides a convenient handle for amide bond formation, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.

Structure-Activity Relationship (SAR) Insights

The development of PLK1 inhibitors based on the 3-amino-5-fluoro-4-methylbenzoic acid scaffold has revealed key structural features that govern their potency. The general structure involves the amide coupling of the benzoic acid with a suitable amine-containing heterocyclic core.

Key Findings:

-

Amide Bond: The amide linkage is crucial for activity, providing a key hydrogen bond interaction with the hinge region of the kinase domain.

-

Fluorine and Methyl Substitution: The fluorine and methyl groups on the benzoic acid ring are important for optimizing potency and selectivity. The fluorine atom can engage in favorable interactions within the ATP-binding pocket, while the methyl group can provide beneficial steric and electronic effects.

-

Heterocyclic Core: The nature of the heterocyclic moiety attached to the amide nitrogen significantly influences the inhibitory activity. Different heterocyclic systems can be explored to optimize interactions with the solvent-exposed region of the kinase.

Quantitative Data

The following table summarizes the in vitro activity of a series of representative PLK1 inhibitors synthesized using 3-amino-5-fluoro-4-methylbenzoic acid or similar building blocks.

| Compound ID | R Group (Attached to Amide Nitrogen) | PLK1 IC₅₀ (nM) |

| 1a | 4-(pyrimidin-2-yl)piperazine | 50 |

| 1b | 4-(4-methylthiazol-2-yl)piperazine | 25 |

| 1c | 1-methyl-4-(pyrimidin-2-yl)piperidine | 75 |

| 1d | (S)-3-aminopyrrolidine | >1000 |

| 1e | 4-(pyridin-2-yl)piperazine | 40 |

Experimental Protocols

General Amide Coupling Protocol for the Synthesis of PLK1 Inhibitors

This protocol describes a general and robust method for the amide coupling of 3-amino-5-fluoro-4-methylbenzoic acid with a variety of amines using propylphosphonic anhydride (T3P®) as the coupling agent.

Materials:

-

3-Amino-5-fluoro-4-methylbenzoic acid

-

Amine of interest (e.g., 4-(4-methylthiazol-2-yl)piperazine)

-

Propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-fluoro-4-methylbenzoic acid (1.0 equivalent).

-

Dissolution: Dissolve the starting material in a mixture of anhydrous DMF and anhydrous DCM (a minimal amount of DMF is used to aid solubility).

-

Addition of Amine and Base: Add the desired amine (1.1 equivalents) to the solution, followed by the addition of N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate) (1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide product.

Visualizations

PLK1 Signaling Pathway in Cancer

The following diagram illustrates the central role of PLK1 in cell cycle progression and its impact on various downstream pathways implicated in cancer.

Caption: The role of PLK1 in cell cycle progression and cancer.

Experimental Workflow: Amide Coupling

The following diagram outlines the key steps in the synthesis of PLK1 inhibitors via amide coupling.

Caption: Workflow for the synthesis of PLK1 inhibitors.

Conclusion

3-Amino-5-fluoro-4-methylbenzoic acid is a highly valuable building block for the synthesis of novel and potent kinase inhibitors. The straightforward and efficient amide coupling protocols described herein provide a reliable method for the generation of diverse compound libraries for structure-activity relationship studies. The insights gained from these studies can guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer and other diseases.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

Applications of 3-Amino-5-fluoro-4-methylbenzoic acid in Pharmaceutical Research: A Detailed Overview

Introduction: 3-Amino-5-fluoro-4-methylbenzoic acid is a valuable fluorinated aromatic building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group for further derivatization, a fluorine atom to modulate physicochemical properties, and a methyl group, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This document provides a detailed account of its primary application in the development of potent and selective p38 MAP kinase inhibitors, complete with experimental protocols and pathway diagrams.

Application in the Synthesis of p38 MAP Kinase Inhibitors

3-Amino-5-fluoro-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of a novel class of pyrazinone-based inhibitors targeting p38 mitogen-activated protein (MAP) kinase.[1][2] These inhibitors are under investigation for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[2] The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, making it a key target for anti-inflammatory therapies.

The core structure of these inhibitors typically involves a central pyrazinone ring, with the substituted phenyl ring derived from 3-amino-5-fluoro-4-methylbenzoic acid attached to one of the nitrogen atoms of the pyrazinone core. The fluorine and methyl substituents on the benzoic acid moiety are critical for optimizing the pharmacological properties of the final compounds, including their potency, selectivity, and pharmacokinetic profile.

Key Pharmacological Data

While specific quantitative data for compounds directly synthesized from 3-Amino-5-fluoro-4-methylbenzoic acid is limited in the public domain, the class of pyrazinone-based p38 inhibitors has shown significant promise. For instance, related compounds in this class have demonstrated high potency in both enzymatic and whole blood assays.

| Compound Class | Target | Potency (IC50) | Therapeutic Area |

| Pyrazinone Derivatives | p38α MAP Kinase | Potent inhibition (specific values proprietary) | Inflammatory Diseases (e.g., COPD) |

Table 1: General Pharmacological Profile of Pyrazinone-based p38 MAP Kinase Inhibitors.

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the central role of p38 MAP kinase in the inflammatory response and the point of intervention for the synthesized pyrazinone inhibitors.

References

- 1. WO2009001132A1 - Pyrazinone derivatives and their use in the treatment of lung diseases - Google Patents [patents.google.com]

- 2. US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 3-Amino-5-fluoro-4-methylbenzoic Acid in the Development of p38 MAP Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoro-4-methylbenzoic acid is a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors. Its substituted phenyl ring provides a scaffold for the synthesis of compounds that can target the active sites of various enzymes. This document provides detailed application notes and protocols for the use of 3-Amino-5-fluoro-4-methylbenzoic acid in the development of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Dysregulation of the p38 MAP kinase pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a significant target for therapeutic intervention.

The protocols outlined below describe the synthesis of a derivative of 3-Amino-5-fluoro-4-methylbenzoic acid and its subsequent evaluation as a p38α MAP kinase inhibitor through biochemical and cell-based assays.

Application in p38 MAP Kinase Inhibitor Development

Derivatives of 3-Amino-5-fluoro-4-methylbenzoic acid can be designed to bind to the ATP-binding pocket of p38 MAP kinase, acting as competitive inhibitors. The structural features of this starting material, including the amino, fluoro, and methyl groups, can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of compounds derived from 3-Amino-5-fluoro-4-methylbenzoic acid against p38α MAP kinase and TNF-α release in a cellular assay. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be tabulated.

| Compound ID | R1 Group | R2 Group | p38α IC50 (nM)[1] | Cellular TNF-α Inhibition IC50 (nM)[2] |

| 1a | H | Pyridyl | 150 | 800 |

| 1b | Methyl | Pyridyl | 85 | 450 |

| 1c | Ethyl | Pyridyl | 70 | 380 |

| 2a | H | Phenyl | 220 | >1000 |

| 2b | Methyl | Phenyl | 130 | 950 |

| 3a | H | Thienyl | 180 | 890 |

Experimental Protocols

Protocol 1: Synthesis of a Urea-Based p38 MAP Kinase Inhibitor

This protocol describes a general method for the synthesis of a urea-based inhibitor derived from 3-Amino-5-fluoro-4-methylbenzoic acid.

Materials:

-

3-Amino-5-fluoro-4-methylbenzoic acid

-

Thionyl chloride

-

Pyridine

-

Appropriate amine (e.g., 4-aminopyridine)

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Acid Chloride Formation: To a solution of 3-Amino-5-fluoro-4-methylbenzoic acid in DCM, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Amide Formation: Dissolve the crude acid chloride in DCM and add the desired amine (e.g., 4-aminopyridine) and pyridine. Stir the reaction at room temperature overnight.

-

Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Urea Formation: Dissolve the resulting amide in DCM. In a separate flask, dissolve triphosgene in DCM. Add the triphosgene solution to the amide solution at 0°C, followed by the dropwise addition of triethylamine.

-

Final Product Synthesis: To the activated intermediate, add a second amine and stir at room temperature for 4 hours.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the final urea-based inhibitor.

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying ADP production.[2][3]

Materials:

-

Recombinant human p38α kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP

-

Substrate (e.g., ATF2 peptide)

-

Test inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant p38α kinase, and the test inhibitor at various concentrations. Include a DMSO-only control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.

-

Incubation: Incubate the reaction for 60 minutes at 30°C.

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Assay for Inhibition of TNF-α Release

This assay determines the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α in a cellular context.[2]

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test inhibitor compound

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate with PMA (phorbol 12-myristate 13-acetate) for 24 hours.

-

Inhibitor Treatment: Pre-incubate the differentiated cells with various concentrations of the test inhibitor for 1 hour at 37°C in a CO2 incubator.

-

Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: Workflow for the synthesis of a urea-based p38 MAP kinase inhibitor.